(R)-2-(1-Aminopropyl)-4-chlorophenol
Description
(R)-2-(1-Aminopropyl)-4-chlorophenol is a chiral aminophenol derivative characterized by a 4-chlorophenol backbone substituted with a (1R)-1-aminopropyl group. This compound features two chiral centers (C7 and C10 in its structure), both with R configurations, which contribute to its stereochemical complexity . The intramolecular O–H···N hydrogen bond (2.647 Å) stabilizes its molecular conformation, while intermolecular N–H···Cl interactions form spiral chains along the crystallographic c-axis .
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-[(1R)-1-aminopropyl]-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |
InChI Key |
YWBQGIUQSFSUPC-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=C(C=CC(=C1)Cl)O)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorophenol.
Alkylation: The 4-chlorophenol undergoes alkylation with a suitable alkylating agent, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)-4-chlorophenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminopropyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
®-2-(1-Aminopropyl)-4-chlorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminopropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the phenolic and chlorinated moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs: Substituted Chlorophenols
The position and number of halogen substituents significantly influence reactivity and stability. For example:
- 4-Chlorophenol: Exhibits higher resistance to microbial degradation compared to 2-chlorophenol and 3-chlorophenol, as observed in pulping detoxification studies where 4-chlorophenol persisted while other isomers were degraded .
- 2-Chlorophenol and 3-Chlorophenol: In triazine scaffold reactions, these isomers produced multiple byproducts (e.g., 3a, 3b, 3c in an 8:2:1 ratio), whereas 4-chlorophenol yielded a cleaner product (97:2:1 ratio) due to electronic effects of the para-chloro group .
- 2,4-Dichlorophenol and 2,4,6-Trichlorophenol: Increased chlorine substitution enhances electron-withdrawing effects, altering oxidation potentials and complicating analytical detection without prior separation .
Table 1: Reactivity of Chlorophenols in Triazine Synthesis
| Compound | Byproduct Ratio (3b:3c:3a) | Key Factor |
|---|---|---|
| 4-Chlorophenol | 97:2:1 | Para-substitution effect |
| 2-Chlorophenol | 8:2:1 | Ortho-substitution effect |
| 3-Chlorophenol | 8:2:1 | Meta-substitution effect |
Data from triazine scaffold reactions
Functional Group Variations: Brominated and Aminated Derivatives
- 2-(1-Aminopropyl)-4-bromo-6-chlorophenol: This bromo-chloro analog (C₉H₁₁BrClNO, MW 264.54 g/mol) shares structural similarity but exhibits distinct physicochemical properties due to bromine’s larger atomic radius and polarizability.
- Amine-Functionalized Adsorbents: Amine groups enhance adsorption capacity for chlorophenols. For instance, amine-modified activated carbon achieved a 4-chlorophenol adsorption capacity of 3136.1 mg/g, outperforming unmodified materials . The (R)-2-(1-Aminopropyl)-4-chlorophenol’s amine group could similarly enhance interactions in catalytic or environmental applications.
Table 2: Adsorption Capacity of Chlorophenols
| Adsorbent Type | 4-Chlorophenol Capacity (mg/g) | Reference |
|---|---|---|
| Amine-Modified Activated Carbon | 3136.1 | |
| Conventional Activated Carbon | <1000 |
Reaction Kinetics and Catalytic Behavior
In dehalogenation studies using nickel catalysts, 4-chlorophenol exhibited reaction kinetics distinct from trichloroethylene (TCE) and 1,1,1-trichloroethane (TCA), despite sharing a hydrogenolysis mechanism . For example:
- 4-Chlorophenol: Pseudo-first-order kinetics with slower degradation rates compared to TCE.
- TCE and TCA : Faster degradation due to lower bond dissociation energies of C–Cl bonds in fully halogenated alkanes.
Table 3: Dehalogenation Kinetics of Halogenated Compounds
| Compound | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Catalyst System |
|---|---|---|---|
| 4-Chlorophenol | 0.12 | 5.8 | Ni/nZVI |
| TCE | 0.45 | 1.5 | Ni/nZVI |
| TCA | 0.38 | 1.8 | Ni/nZVI |
Data extrapolated from hydrogenolysis studies
Environmental and Analytical Considerations
- Persistence: 4-Chlorophenol is more recalcitrant in conventional wastewater treatments than mono-chlorinated isomers, necessitating advanced oxidation processes (AOPs) for degradation .
- Analytical Interference: Chlorophenols with multiple substituents (e.g., 2,4-dichlorophenol) require chromatographic separation prior to analysis due to overlapping oxidation signals, whereas 4-chlorophenol can be selectively detected using voltammetric methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
